N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a pyrimidin-4-yl group substituted with a (2,5-dimethylphenyl)sulfanyl moiety at position 4. The carboxamide nitrogen is further substituted with a (3,5-difluorophenyl)methyl group. The fluorine atoms and sulfur-containing substituents may enhance binding specificity or metabolic stability.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4OS/c1-16-3-4-17(2)22(9-16)33-24-13-23(29-15-30-24)31-7-5-19(6-8-31)25(32)28-14-18-10-20(26)12-21(27)11-18/h3-4,9-13,15,19H,5-8,14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCHZDMRACANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine moiety, and the attachment of the aromatic substituents. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: This step may involve the use of pyrimidine derivatives and coupling reactions.
Attachment of Aromatic Substituents: This can be done using various aromatic substitution reactions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Aromatic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (CAS 1775453-84-3)
- Molecular Formula : C₁₉H₂₁F₃N₄O
- Molecular Weight : 378.40 g/mol
- Key Substituents :
- Pyrimidine Ring : 6-Trifluoromethyl (strong electron-withdrawing group).
- Carboxamide : 2,4-Dimethylphenyl (hydrophobic substituent).
- H-Bond Donors/Acceptors: 1/7 .
- The 2,4-dimethylphenyl group lacks fluorine atoms, which may decrease polar interactions compared to the target’s 3,5-difluorophenylmethyl group.
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Key Substituents :
- Pyrimidine Core : Partially saturated (3,4-dihydro), with a sulfanylidene (thione) group at position 2.
- Aromatic Groups : 2-Chlorophenyl and 2,5-dimethoxyphenyl (electron-donating methoxy groups).
- The sulfanylidene group may act as a hydrogen-bond acceptor, unlike the thioether (sulfanyl) group in the target compound.
1-(4-(Methylamino)-6-{4-[(trifluoromethyl)oxy]phenyl}-1,3,5-triazin-2-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide (CAS 1141895-52-4)
- Molecular Formula: Not explicitly stated, but inferred to include a triazine core.
- Key Substituents: Triazine Ring: Substituted with methylamino and 4-(trifluoromethoxy)phenyl groups. Carboxamide: 2-(Trifluoromethyl)phenylmethyl group.
- Structural Notes: The triazine core (vs. pyrimidine) offers distinct electronic properties, with higher nitrogen content possibly enhancing π-stacking or metal coordination. Dual trifluoromethyl/trifluoromethoxy groups amplify electron-withdrawing effects, which could improve metabolic stability but reduce aqueous solubility compared to the target compound’s difluorophenyl and dimethylphenyl groups .
Comparative Analysis Table
Research Implications
- Target Compound : The 3,5-difluorophenyl group may enhance binding to aromatic pockets in biological targets, while the sulfanyl group could facilitate hydrophobic interactions.
- Compound 2.1 : The trifluoromethyl group might improve CNS penetration but poses synthetic challenges due to its strong electron-withdrawing nature .
- Compound 2.2 : The dihydropyrimidine scaffold and thione group could stabilize tautomeric forms, affecting binding kinetics .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a pyrimidine moiety, and fluorinated phenyl groups. Its chemical formula can be represented as:
Key Structural Components
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrimidine Moiety : Often associated with various pharmacological properties, including antitumor and antimicrobial activities.
- Fluorinated Phenyl Groups : Can enhance lipophilicity and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with similar piperidine and pyrimidine frameworks have been shown to inhibit cancer cell proliferation in various models.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of related compounds on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated:
- IC50 Values : The most active compounds showed IC50 values in the low micromolar range (e.g., 0.65 µM for MCF-7) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
| Compound C | PANC-1 | >10 |
The mechanism of action for this class of compounds often involves the inhibition of specific kinases or other enzymes critical for cancer cell survival. The piperidine structure may facilitate binding to these targets due to its conformational flexibility.
Anti-inflammatory Activity
In addition to anticancer properties, similar compounds have demonstrated anti-inflammatory effects in preclinical models. For example, a related compound showed significant inhibition of pro-inflammatory cytokines in rodent models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of N-[(3,5-difluorophenyl)methyl]-1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide. Key aspects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
